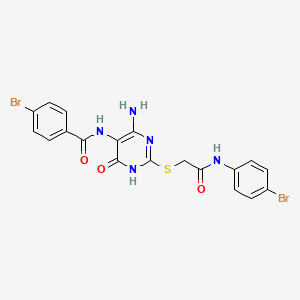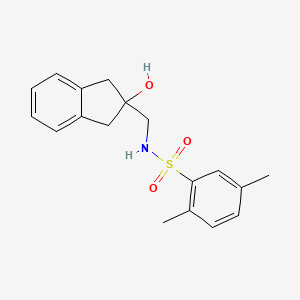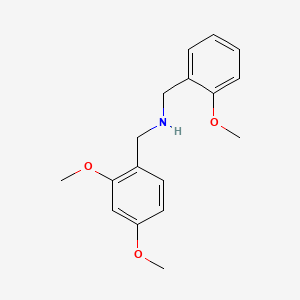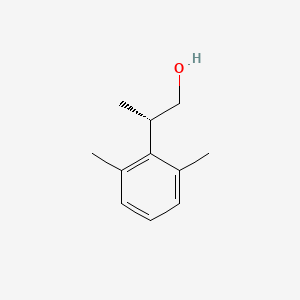
(2S)-2-(2,6-Dimethylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,6-Dimethylphenyl)propan-1-ol, also known as dextromethamphetamine, is a psychoactive drug that belongs to the class of amphetamines. It is a chiral compound, meaning that it exists in two different forms, with the (S)-enantiomer being the active form. Dextromethamphetamine is used for various purposes, including as a recreational drug, as a performance-enhancing drug, and as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity.
Mecanismo De Acción
Dextromethamphetamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by blocking the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the synapse. This increase in neurotransmitter levels leads to the stimulation of the central nervous system, resulting in increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine are numerous and varied. It increases heart rate, blood pressure, and body temperature, and can lead to dehydration and electrolyte imbalances. It also increases the release of stress hormones such as cortisol and adrenaline. Long-term use of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine can lead to neurotoxicity, cognitive impairment, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dextromethamphetamine has several advantages and limitations for lab experiments. It is a powerful tool for studying the role of dopamine in the brain and its effects on behavior. It is also useful for studying the effects of amphetamines on the cardiovascular system. However, its potential for abuse and addiction makes it a risky substance to work with, and caution must be exercised when using it in lab experiments.
Direcciones Futuras
There are several future directions for the study of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine. One area of research is the development of new drugs that can target specific neurotransmitter systems in the brain, without the potential for abuse and addiction. Another area of research is the development of new treatments for ADHD and obesity, using compounds that have similar effects on the brain without the potential for abuse and addiction. Additionally, more research is needed to understand the long-term effects of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine on the brain and body, and to develop effective treatments for addiction and cognitive impairment.
Métodos De Síntesis
The synthesis of (2S)-2-(2,6-Dimethylphenyl)propan-1-ol can be achieved through various methods, including the Leuckart-Wallach reaction, reductive amination, and Birch reduction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with ammonium formate and formic acid to produce N-formylamphetamine, which is then reduced to this compound. Reductive amination involves the reaction of phenylacetone with methylamine and sodium cyanoborohydride to produce (2S)-2-(2,6-Dimethylphenyl)propan-1-amine, which is then reduced to this compound. The Birch reduction involves the reaction of phenylacetone with lithium metal and ammonia to produce this compound.
Aplicaciones Científicas De Investigación
Dextromethamphetamine has been extensively studied for its various scientific research applications. It is commonly used as a tool to study the role of dopamine in the brain and its effects on behavior. It has also been used to study the effects of amphetamines on the cardiovascular system, as well as their potential as a treatment for ADHD and obesity.
Propiedades
IUPAC Name |
(2S)-2-(2,6-dimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPBBAIPPBRVIV-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

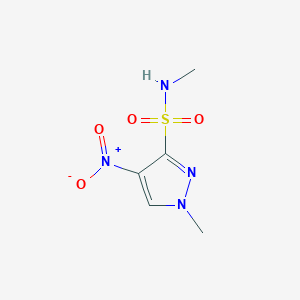

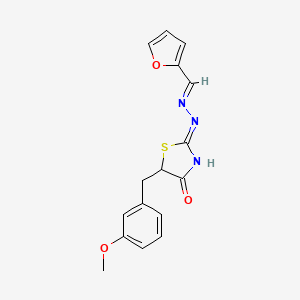
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2455166.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455167.png)

![3-cinnamyl-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2455172.png)


![8-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2455176.png)

